Cas no 2090669-93-3 (Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate)
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2090669-93-3
- Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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- Inchi: 1S/C9H10N4O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12)
- InChI Key: SWJDOWLXIIDOEZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1N=C(C2=CC=CN2N=1)N)=O
Computed Properties
- Exact Mass: 206.08037557g/mol
- Monoisotopic Mass: 206.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 82.5Ų
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18651-100.0mg |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
2090669-93-3 | 95% | 100.0mg |
¥2881.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18651-250.0mg |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
2090669-93-3 | 95% | 250.0mg |
¥4610.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18651-500.0mg |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
2090669-93-3 | 95% | 500.0mg |
¥7676.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18651-1.0g |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
2090669-93-3 | 95% | 1.0g |
¥11515.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18651-5.0g |
ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
2090669-93-3 | 95% | 5.0g |
¥34546.0000 | 2025-04-12 |
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Suppliers
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Research Brief on Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS: 2090669-93-3)
Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS: 2090669-93-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antiviral agents, and other therapeutic modalities. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and potential clinical applications.
The compound's unique pyrrolo[2,1-f][1,2,4]triazine core structure offers a promising platform for the design of small-molecule inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4/6, which are implicated in various cancers. The study reported IC50 values in the nanomolar range, suggesting high specificity and efficacy.
In addition to its kinase inhibitory properties, Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has been investigated for its antiviral potential. A preprint from BioRxiv (2024) described its role as a precursor in the synthesis of broad-spectrum antiviral agents targeting RNA viruses, including SARS-CoV-2 and influenza. The researchers utilized computational docking studies to predict binding affinities to viral proteases, followed by in vitro validation, which confirmed the compound's ability to disrupt viral replication.
The synthetic accessibility of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has also been a focus of recent research. A 2023 paper in Organic Letters detailed a novel, scalable synthesis route involving a one-pot cyclization strategy, which improved yield and reduced production costs compared to traditional methods. This advancement is expected to facilitate further preclinical and clinical investigations of the compound and its derivatives.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate derivatives. Future research directions include structure-activity relationship (SAR) studies to enhance selectivity and reduce off-target effects, as well as in vivo toxicity assessments to ensure safety profiles suitable for clinical translation. Collaborative efforts between academic and industrial researchers will be crucial to advancing this compound toward therapeutic applications.
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